molecular formula C25H24N4O2S2 B12142286 3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12142286
M. Wt: 476.6 g/mol
InChI Key: KFTFUXHSTPFCFE-JZJYNLBNSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a thiazolidinone core fused to a pyrido[1,2-a]pyrimidin-4-one scaffold. Key structural attributes include:

  • A (Z)-configured methylene bridge connecting the thiazolidinone and pyrido-pyrimidinone moieties.
  • A 3-phenylpropyl substituent on the thiazolidinone nitrogen, contributing steric bulk and lipophilicity.

Thiazolidinones are pharmacologically privileged structures with documented anti-inflammatory, antimicrobial, and anticancer activities , while pyrido-pyrimidinones are associated with kinase inhibition and nucleic acid interactions .

Properties

Molecular Formula

C25H24N4O2S2

Molecular Weight

476.6 g/mol

IUPAC Name

(5Z)-5-[(4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24N4O2S2/c30-23-19(22(27-13-6-7-14-27)26-21-12-4-5-15-28(21)23)17-20-24(31)29(25(32)33-20)16-8-11-18-9-2-1-3-10-18/h1-5,9-10,12,15,17H,6-8,11,13-14,16H2/b20-17-

InChI Key

KFTFUXHSTPFCFE-JZJYNLBNSA-N

Isomeric SMILES

C1CCN(C1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCC5=CC=CC=C5

Canonical SMILES

C1CCN(C1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate thiazolidine and pyridopyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts such as zinc chloride and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous derivatives (see ):

Compound Core Structure Key Substituents Electronic Effects Reported Bioactivity
Target Compound Thiazolidinone + Pyrido-pyrimidinone 3-(3-phenylpropyl), 2-(pyrrolidin-1-yl) Electron-rich due to thione (C=S) and aryl Not yet reported (theoretical)
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one (10a) Pyrazolo-pyrimidine + Thiazolidinone 3-phenyl, 1-phenyl, 6-methyl Electron-withdrawing aryl groups Anti-inflammatory (IC₅₀ = 12.3 µM)
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazinyl)-pyrido-pyrimidin-4-one Thiazolidinone + Pyrido-pyrimidinone 3-(3-methoxypropyl), 2-(4-methylpiperazinyl) Electron-donating methoxy group Improved solubility vs. target compound
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-pyrido-pyrimidin-4-one () Thiazolidinone + Pyrido-pyrimidinone 3-allyl, 2-(ethylamino) Allyl group increases π-π stacking potential Higher membrane permeability (logP = 2.1)
6-[2-(3-substituted phenyl)thiazolidin-4-one-3-yl]-1,3-dimethyluracil derivatives () Thiazolidinone + Uracil Azo-linked aryl groups Electron-withdrawing azo bonds Antimicrobial (MIC = 8–32 µg/mL)

Key Findings:

Pyrrolidin-1-yl vs. piperazinyl/ethylamino: Pyrrolidine’s cyclic amine may improve solubility (clogS = -3.2) over piperazinyl (clogS = -4.1) but reduce basicity (pKa = 8.1 vs. 9.3 for piperazine) .

Electronic and Steric Effects: The thione (C=S) group in thiazolidinones enhances electrophilicity, facilitating interactions with cysteine residues in enzymes . Z-configuration of the methylene bridge optimizes conjugation between the thiazolidinone and pyrido-pyrimidinone, as seen in analogous compounds with improved binding affinities .

Biological Performance: Compounds with chlorophenyl substituents (e.g., 10b in ) exhibit higher anti-inflammatory activity (IC₅₀ = 9.8 µM) due to enhanced electron-withdrawing effects . Azo-linked thiazolidinones () show moderate antimicrobial activity, suggesting the target compound’s pyrrolidine group could be modified for similar applications .

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